molecular formula C16H16N2O3 B2813345 Methyl 2-(benzylcarbamoylamino)benzoate CAS No. 2164-93-4

Methyl 2-(benzylcarbamoylamino)benzoate

Cat. No. B2813345
CAS RN: 2164-93-4
M. Wt: 284.315
InChI Key: LIEDLYNZXVQNLY-UHFFFAOYSA-N
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Description

Methyl 2-(benzylcarbamoylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBCB and has a chemical formula of C16H16N2O3. MBCB is a white powder that is soluble in most organic solvents and has a melting point of 141-143°C.

Scientific Research Applications

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate, a compound closely related to Methyl 2-(benzylcarbamoylamino)benzoate, demonstrates significant properties in crystal engineering. Under high pressure, it transitions from a structure with eight molecules in the crystallographic asymmetric unit (Z′ = 8) to a Z′ = 2 structure. This phenomenon highlights the compound's potential in designing materials with specific crystalline properties, useful in pharmaceuticals and materials science (Johnstone et al., 2010).

Synthesis and Transformation for Heterocyclic Systems

The versatility of Methyl (E)-2-(benzoylamino)-3-cyanoprop-2-enoate, a derivative of this compound, as a synthon for the preparation of polyfunctional heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles is highlighted in synthetic organic chemistry. This capacity for generating diverse heterocyclic compounds underscores its importance in the development of pharmaceuticals and agrochemicals (Pizzioli et al., 1998).

Electropolymerisation and Electrochromic Properties

A study on the electropolymerisation of a pyrrole derivative that incorporates 2-(4-dimethylaminophenylazo)benzoic acid (Methyl Red) showcases the potential of this compound derivatives in creating materials with desirable electrochromic properties. Such materials can change color in response to electrical stimulation, indicating their potential use in smart windows, displays, and sensors (Almeida et al., 2017).

Biochemical Studies and Enzymatic Reactions

Research on the developmental regulation of Methyl Benzoate Biosynthesis in Snapdragon flowers offers insights into the biochemical pathways and enzymatic reactions involved in scent compound production. Understanding these processes has implications for agricultural biotechnology, especially in enhancing the fragrance of flowers and crops (Dudareva et al., 2000).

Benzylation Reactions in Organic Synthesis

The development of bench-stable pyridinium salts for the benzylation of alcohols highlights a practical application of this compound derivatives in organic synthesis. This research underscores the compound's role in simplifying synthetic pathways, potentially leading to more efficient and environmentally friendly chemical processes (Poon & Dudley, 2006).

properties

IUPAC Name

methyl 2-(benzylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-15(19)13-9-5-6-10-14(13)18-16(20)17-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEDLYNZXVQNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of benzyl isocyanate (13.3 g, 0.10 mol) in xylene (40 ml) is metered, at room temperature, into a solution of methyl anthranilate (15.1 g, 0.10 mol) in xylene (80 ml). After the addition has ended, the batch is stirred at 110° C. for 2 hours. Triethylamine (1.4 ml, 1.01 g, 0,010 mol) is added. The mixture is stirred at 90° C. for a further 2 hours. The desired cyclization product 3-(benzyl)-2,4(1H,3H)-quinazolinedione cannot be detected in the reaction solution by thin-layer chromatography. After cooling, the precipitate is filtered off with suction, washed with 3×25 ml of xylene and dried. 23.1 g of methyl N-(benzylcarbamoyl)anthranilate (yield: 81.3% of theory) of melting point 140° to 141° C. (lit. 139° to 140° C.) are obtained.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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